molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B3073723
CAS RN: 1018143-51-5
M. Wt: 148.17 g/mol
InChI Key: BWEDESALKLSRMT-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound with a molecular weight of 148.17 . It has the IUPAC name 2-methylpyrazolo[1,5-a]pyrimidin-6-amine .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine includes a pyrazolo[1,5-a]pyrimidine core, which is considered a promising structure for various applications .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They exhibit absorption and emission behaviors that can be improved by electron-donating groups (EDGs) at position 7 on the fused ring .

Scientific Research Applications

Anti-Diabetic Applications

This compound is used as a synthetic intermediate of anti-diabetic anagliptin . Anagliptin is a selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a protein that degrades incretin hormones, which are involved in regulating blood glucose levels .

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines, a class of compounds that includes 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine, have been found to have potential applications in cancer therapeutics . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Antimicrobial Applications

The pyrazolopyrimidine moiety, which is part of the structure of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine, is used in the design of many pharmaceutical compounds with antimicrobial applications .

Antitumor Applications

Compounds with the pyrazolopyrimidine moiety have been found to have antitumor applications . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of antitumor drugs.

Anti-Alzheimer’s Disease Applications

Pharmaceutical compounds containing the pyrazolopyrimidine moiety have been used in the treatment of Alzheimer’s disease . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of drugs for Alzheimer’s disease.

Anti-Inflammatory Applications

Compounds with the pyrazolopyrimidine moiety have been found to have anti-inflammatory applications . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of anti-inflammatory drugs.

Antioxidant Applications

Pharmaceutical compounds containing the pyrazolopyrimidine moiety have been found to have antioxidant applications . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of antioxidant drugs.

Fluorescence Properties

Pyrazolo[1,5-a]pyrimidines have been found to have high quantum yields in different solvents and excellent photostability . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in applications that require fluorescent compounds .

Safety and Hazards

The safety data sheet for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDESALKLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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